molecular formula C6H13N3O3 B13785433 Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester CAS No. 72735-15-0

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester

Cat. No.: B13785433
CAS No.: 72735-15-0
M. Wt: 175.19 g/mol
InChI Key: QFFKAHWVGUMMGQ-UHFFFAOYSA-N
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Description

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is a chemical compound with a complex structure that includes a carbamate group, a nitrosamine group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester typically involves the reaction of isopropyl alcohol with carbamic acid derivatives under specific conditions. One common method is the esterification of carbamic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrosamine group can be oxidized to form nitro compounds.

    Reduction: The nitrosamine group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Toxicological Research

One of the primary applications of carbamic acid, ((methylnitrosamino)methyl)-, is its role in toxicological studies related to tobacco smoke. It is classified as a potent carcinogen, contributing to the carcinogenic effects of tobacco products. Research has shown that this compound can induce mutations and promote tumorigenesis in laboratory settings.

Case Study: Carcinogenicity Assessment

A comprehensive study evaluated the carcinogenic potential of various tobacco-specific nitrosamines, including carbamic acid, ((methylnitrosamino)methyl)-. The findings indicated that exposure to this compound significantly increased the incidence of lung tumors in rodent models. The study highlighted the mechanisms by which this nitrosamine exerts its effects, including DNA adduct formation and oxidative stress induction .

Biochemical Applications

Carbamic acid derivatives are explored for potential therapeutic applications due to their interactions with biological systems. Notably, they have been investigated for their ability to inhibit certain enzymes involved in cancer progression.

Enzyme Inhibition Studies

Research has demonstrated that carbamic acid derivatives can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens. This inhibition can lead to reduced bioactivation of harmful compounds derived from tobacco smoke .

Cosmetic Formulations

Carbamic acid compounds are also being studied for their use in cosmetic formulations. Their properties can enhance product stability and efficacy.

Formulation Case Study

A study focused on developing topical formulations incorporating carbamic acid derivatives showed promising results in improving skin hydration and texture. The experimental design utilized response surface methodology to optimize formulation components, demonstrating that these compounds can positively influence rheological properties and sensory attributes .

Environmental Impact Studies

The environmental persistence of carbamic acid compounds has led to investigations into their degradation pathways and potential ecological risks.

Environmental Toxicology Research

Research indicates that carbamic acid derivatives can persist in aquatic environments, raising concerns about their long-term ecological effects. Studies have focused on assessing the bioaccumulation potential and toxicity of these compounds to aquatic organisms .

Summary Table of Applications

Application Area Description Key Findings
ToxicologyCarcinogenicity studies related to tobacco smokeInduces mutations; promotes tumorigenesis in rodent models
BiochemistryEnzyme inhibition studiesInhibits cytochrome P450 enzymes; reduces activation of pro-carcinogens
Cosmetic FormulationsEnhances product stability and efficacyImproves skin hydration; influences sensory attributes
Environmental ImpactStudies on degradation pathways and ecological risksPersistent in aquatic environments; potential for bioaccumulation

Mechanism of Action

The mechanism of action of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrosamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.

    Carbamic acid, ethyl ester: Another ester with similar properties but different physical and chemical characteristics.

    Carbamic acid, phenyl ester:

Uniqueness

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is unique due to the presence of the nitrosamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.

Biological Activity

Carbamic acid, specifically the compound known as ((methylnitrosamino)methyl)-isopropyl ester, is a derivative of carbamic acid that has garnered attention due to its biological activity, particularly in the context of toxicology and pharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Carbamic Acid Derivatives

Carbamic acid derivatives are widely recognized for their diverse biological activities. They are commonly utilized in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets. The presence of the carbamate group (-O-CO-NH-) enhances the stability and reactivity of these compounds, making them suitable for various applications in medicinal chemistry .

  • Cholinesterase Inhibition : Many carbamate compounds act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synapses, which can enhance neurotransmission. For instance, the compound ((methylnitrosamino)methyl)-isopropyl ester may exhibit similar inhibitory effects on AChE, contributing to its biological activity .
  • Metabolic Activation : Some carbamate esters are prodrugs that require metabolic activation to exert their therapeutic effects. For example, N,N-disubstituted carbamates have shown stability in biological systems and can be converted into active metabolites through enzymatic processes involving cytochrome P450 enzymes .
  • Toxicological Implications : The biological activity of carbamic acid derivatives also raises concerns regarding toxicity. The inhibition of cholinesterase can lead to toxic effects, including muscle paralysis and respiratory failure if exposure levels are high enough .

Case Study 1: Aldicarb

Aldicarb, a well-studied carbamate insecticide, serves as a reference point for understanding the biological activity of carbamate esters. It is known for its potent AChE inhibition leading to neurotoxic effects in non-target organisms. Research has shown that aldicarb's systemic action is influenced by its solubility and stability under various environmental conditions .

Case Study 2: Therapeutic Applications

Recent studies have explored the use of carbamate derivatives as potential therapeutic agents in treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds like rivastigmine and galantamine are carbamate-based AChE inhibitors that have been approved for clinical use due to their efficacy in enhancing cognitive function in patients with dementia .

Table 1: Comparison of Biological Activities of Selected Carbamate Compounds

Compound NameTypeMechanism of ActionTherapeutic Use
((methylnitrosamino)methyl)-isopropyl esterCarbamate esterAChE inhibitionPotential neuroprotective agent
AldicarbInsecticideAChE inhibitionPest control
RivastigmineDrugAChE inhibitionAlzheimer's treatment
PhysostigmineDrugAChE inhibitionGlaucoma treatment

Properties

CAS No.

72735-15-0

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate

InChI

InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10)

InChI Key

QFFKAHWVGUMMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCN(C)N=O

Origin of Product

United States

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